molecular formula C28H33ClN2 B10774733 Buclizine CAS No. 163837-51-2

Buclizine

Cat. No.: B10774733
CAS No.: 163837-51-2
M. Wt: 433.0 g/mol
InChI Key: MOYGZHXDRJNJEP-UHFFFAOYSA-N
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Description

Buclizine is a piperazine-derivative antihistamine used primarily as an antivertigo and antiemetic agent. It is effective in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. This compound also exhibits anticholinergic properties and has been studied for its potential use in treating migraine attacks and nausea during pregnancy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Buclizine can be synthesized through the reaction of 1-(p-tert-butylbenzyl)-piperazine with 4-chlorobenzhydryl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Buclizine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in organic solvents.

Major Products:

Scientific Research Applications

Buclizine has a wide range of applications in scientific research:

Mechanism of Action

Buclizine exerts its effects primarily through its antihistamine and anticholinergic properties. It blocks histamine receptors in the vomiting center of the brain, reducing the activity along these pathways. Additionally, its anticholinergic properties help in reducing labyrinth excitability and vestibular stimulation, which are responsible for vertigo and motion sickness .

Comparison with Similar Compounds

This compound’s unique combination of properties and its effectiveness in treating a range of conditions make it a valuable compound in both medical and scientific research.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYGZHXDRJNJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129-74-8 (di-hydrochloride)
Record name Buclizine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0022694
Record name Buclizine
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Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Buclizine
Source Human Metabolome Database (HMDB)
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Boiling Point

218 °C
Record name Buclizine
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Record name Buclizine
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Solubility

2.46e-04 g/L
Record name Buclizine
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Mechanism of Action

Vomiting (emesis) is essentially a protective mechanism for removing irritant or otherwise harmful substances from the upper GI tract. Emesis or vomiting is controlled by the vomiting centre in the medulla region of the brain, an important part of which is the chemotrigger zone (CTZ). The vomiting centre possesses neurons which are rich in muscarinic cholinergic and histamine containing synapses. These types of neurons are especially involved in transmission from the vestibular apparatus to the vomiting centre. Motion sickness principally involves overstimulation of these pathways due to various sensory stimuli. Hence the action of buclizine which acts to block the histamine receptors in the vomiting centre and thus reduce activity along these pathways. Furthermore since buclizine possesses anti-cholinergic properties as well, the muscarinic receptors are similarly blocked.
Record name Buclizine
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CAS No.

82-95-1, 163837-51-2, 163837-52-3
Record name Buclizine
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Record name Buclizine [INN:BAN]
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Record name Buclizine
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Record name Buclizine
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Record name BUCLIZINE, (+)-
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Record name BUCLIZINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Buclizine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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